molecular formula C15H19N3O4 B12900117 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 832117-49-4

2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B12900117
CAS No.: 832117-49-4
M. Wt: 305.33 g/mol
InChI Key: MXPXNWRUIFGDJD-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes the nitration of a methyl-substituted benzamide, followed by the introduction of the pyrrolidinone group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidinone moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
  • 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzimidazole

Uniqueness

Compared to similar compounds, 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide stands out due to its specific substitution pattern and the presence of both a nitro group and a pyrrolidinone moiety

Properties

CAS No.

832117-49-4

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

2-methyl-6-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C15H19N3O4/c1-11-5-2-6-12(18(21)22)14(11)15(20)16-8-4-10-17-9-3-7-13(17)19/h2,5-6H,3-4,7-10H2,1H3,(H,16,20)

InChI Key

MXPXNWRUIFGDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NCCCN2CCCC2=O

Origin of Product

United States

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